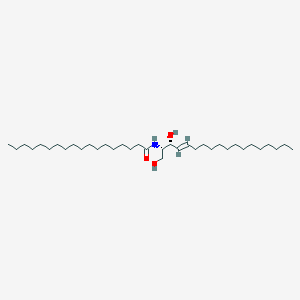
N-ステアロイルスフィンゴシン
説明
C18 Ceramide is an endogenous bioactive sphingolipid. It is the primary short-chain ceramide found in brain tissue whose synthesis is regulated by longevity-assurance homologue 1 (Lass1) in mice. Increased expression of C18 ceramide reduces cell growth in UM-SCC-22A squamous cell carcinoma cells. It is selectively downregulated in 32 human head and neck squamous cell carcinoma tumor tissues as compared to non-squamous tumor tissues. C18 Ceramide concentration is significantly higher in muscle tissue of type 2 diabetic patients compared with non-diabetic patients and is positively correlated to body mass index and inversely related to insulin sensitivity.
C18 Ceramide (d18:1/18:0) synthesis is catalyzed by ceramide synthase (CERS) 1 and 5. It is a component of cellular membrane and has low gel forming ability compared to unsaturated ceramide.
Cer(D18:1/18:0), also known as C18 cer or ceramide, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:1/18:0) is considered to be a ceramide lipid molecule. Cer(D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/18:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/18:0) can be found anywhere throughout the human cell, such as in intracellular membrane, mitochondria, endosome, and myelin sheath. Cer(D18:1/18:0) exists in all eukaryotes, ranging from yeast to humans. In humans, cer(D18:1/18:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the globoid cell leukodystrophy pathway, and the sphingolipid metabolism pathway. Cer(D18:1/18:0) is also involved in a few metabolic disorders, which include the krabbe disease pathway, the fabry disease pathway, and the gaucher disease pathway.
N-octadecanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as octadecanoyl (stearoyl). It has a role as a mouse metabolite. It is a N-acylsphingosine and a N-stearoyl-sphingoid base. It derives from an octadecanoic acid.
科学的研究の応用
心臓代謝疾患における役割
N-ステアロイルスフィンゴシン(C18セラミド)は、心臓代謝疾患において重要な役割を果たしていることがわかっています . 研究により、ビタミンD3の補給後に血清中のN-ステアロイルスフィンゴシンのレベルが有意に上昇することが示されており、ビタミンDとスフィンゴ脂質の生理学的関連性を示唆しています .
肥満への影響
C18セラミドなどの長鎖アシル鎖セラミドは、代謝機能不全に関連付けられています . 6年間の縦断的集団研究では、C18:1-セラミドなど、いくつかの循環性セラミドが、2型糖尿病(T2DM)の発症と正の相関関係にあることがわかりました .
非アルコール性脂肪性肝炎(NASH)線維化への関与
グリコシルN-ステアロイルスフィンゴシンとN-ステアロイルスフィンゴシンは、NASH線維化の重要な予測因子として特定されました . これは、C18セラミドが肝臓疾患の診断と治療において潜在的な役割を果たしていることを示唆しています。
がん研究における応用
C18セラミドは、特に乳がんの生物学と治療におけるがん研究で関与が示されています . セラミドを含む複雑で動的なスフィンゴ脂質ネットワークは、新しい治療戦略を開発して患者の転帰を改善するために利用できる重要なスフィンゴ脂質オミクス変化を見つけるために、広く研究されています .
細胞増殖調節における役割
C18セラミドの発現増加は、UM-SCC-22A扁平上皮癌細胞における細胞増殖を抑制します . 扁平上皮以外の腫瘍組織と比較して、32人のヒト頭頸部扁平上皮癌腫瘍組織では選択的にダウンレギュレートされています .
神経疾患への関与
作用機序
Target of Action
N-Stearoylsphingosine, also known as C18 Ceramide, primarily targets protein phosphatase 2A (PP2A) . PP2A is a critical enzyme involved in various cellular processes, including cell growth, division, and apoptosis. By enhancing PP2A activity, C18 Ceramide plays a significant role in regulating these processes.
Mode of Action
C18 Ceramide interacts with PP2A by interfering with the binding of PP2A to its inhibitor, inhibitor 2 of PP2A (I2PP2A) . This interaction leads to the dephosphorylation of Akt, a protein kinase involved in cell survival pathways. The dephosphorylation of Akt results in the inhibition of cell survival signals and promotes apoptosis.
Biochemical Pathways
C18 Ceramide affects several biochemical pathways, including:
- PI3K/Akt pathway : By promoting the dephosphorylation of Akt, C18 Ceramide inhibits the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis .
- ER stress response : C18 Ceramide is associated with endoplasmic reticulum (ER) stress, which can trigger apoptosis through the unfolded protein response (UPR) pathway .
Pharmacokinetics
The pharmacokinetics of C18 Ceramide involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : The metabolites of C18 Ceramide are excreted through cellular processes, although specific excretion pathways are not well-documented .
Result of Action
The molecular and cellular effects of C18 Ceramide include:
- Induction of apoptosis : By inhibiting the PI3K/Akt pathway and promoting ER stress, C18 Ceramide induces programmed cell death .
- Regulation of cell cycle : C18 Ceramide can halt cell cycle progression, leading to cell cycle arrest and apoptosis .
- Modulation of cell differentiation : It influences cellular differentiation processes, contributing to its role in various physiological and pathological conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of C18 Ceramide:
生化学分析
Biochemical Properties
N-Stearoylsphingosine participates in various biochemical reactions within the cell. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance protein phosphatase 2A (PP2A) activity by interfering with the binding of PP2A to its inhibitor . This interaction influences the phosphorylation state of various proteins within the cell, thereby modulating cellular processes .
Cellular Effects
N-Stearoylsphingosine exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Stearoylsphingosine has been found to inhibit histamine-induced scratching behavior and vascular permeability in mice . It also inhibits the expression of allergic cytokines, such as IL-4 and TNF-α, in histamine-stimulated skin tissues .
Molecular Mechanism
The molecular mechanism of action of N-Stearoylsphingosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, N-Stearoylsphingosine interferes with the binding of PP2A to its inhibitor, leading to enhanced PP2A activity and subsequent modulation of protein phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Stearoylsphingosine change over time. It has been observed that N-Stearoylsphingosine inhibits histamine-induced scratching behavior and vascular permeability in mice . This suggests that N-Stearoylsphingosine may have long-term effects on cellular function, although more in-depth studies are needed to fully understand these temporal effects.
Metabolic Pathways
N-Stearoylsphingosine is involved in the sphingolipid metabolic pathway It interacts with various enzymes and cofactors within this pathway
特性
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-NXCSZAMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317818 | |
| Record name | C18-Ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2304-81-6 | |
| Record name | C18-Ceramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C18-Ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cer(d18:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















